molecular formula C15H19BN2O3 B1423144 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole CAS No. 1119090-20-8

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

Cat. No.: B1423144
CAS No.: 1119090-20-8
M. Wt: 286.14 g/mol
InChI Key: VAYBFKYRSDONPS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Topology Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The molecular formula C15H19BN2O3 indicates a molecular weight of 286.14 grams per mole, with the structure containing fifteen carbon atoms, nineteen hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms. The compound features a meta-substituted benzene ring system, where the boron-containing dioxaborolane group occupies the three position relative to the oxadiazole substituent.

Molecular topology analysis reveals the presence of two distinct heterocyclic systems within the compound structure. The 1,3,4-oxadiazole ring constitutes a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom in specific positional arrangements. This oxadiazole framework exhibits characteristic electron-deficient properties due to the electronegativity of the heteroatoms, creating regions of partial positive charge on the carbon atoms. The second heterocyclic component consists of the 1,3,2-dioxaborolane ring, a six-membered saturated system containing one boron atom and two oxygen atoms. This dioxaborolane moiety serves as a protecting group for the boronic acid functionality and significantly influences the overall molecular geometry.

The structural connectivity demonstrates direct attachment of the oxadiazole ring to the benzene system at the 2-position of the oxadiazole heterocycle. The meta-substitution pattern places the dioxaborolane group at a 120-degree angle relative to the oxadiazole attachment point on the phenyl ring. This geometric arrangement minimizes steric interactions while maintaining extended conjugation throughout the aromatic system. The methyl substituent on the oxadiazole ring occupies the 5-position, creating asymmetry within the heterocyclic framework and influencing both electronic distribution and potential intermolecular interactions.

Computational studies of related bi-1,3,4-oxadiazole derivatives demonstrate the planar conformation of the oxadiazole ring system and its ability to maintain conjugation with attached aromatic substituents. The perfectly planar geometry observed in these systems indicates optimal orbital overlap and electronic delocalization, which directly correlates with enhanced stability and unique electronic properties. Similar computational analyses predict that this compound adopts a comparable planar configuration for the aromatic portions of the molecule.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic investigations of 1,3,4-oxadiazole derivatives provide crucial insights into solid-state molecular arrangements and intermolecular interaction patterns. Single crystal X-ray diffraction analysis of structurally related oxadiazole compounds reveals characteristic hydrogen bonding motifs and weak noncovalent interactions that govern crystal packing arrangements. These studies demonstrate the formation of recurrent hydrogen-bonded motifs involving the 1,3,4-oxadiazole heterocycle, particularly through carbon-hydrogen to nitrogen interactions and carbon-hydrogen to π-electron system contacts.

Detailed quantitative analysis using density functional theory calculations confirms the importance of London dispersion forces in stabilizing molecular aggregates of oxadiazole derivatives. Symmetry Adapted Perturbation Theory analysis reveals that these dispersion interactions constitute the strongest attractive component in intermolecular binding, surpassing electrostatic and induction contributions. The molecular packing structures predicted through potential energy surface calculations identify multiple stable conformations beyond those observed in experimental crystal structures, suggesting significant conformational flexibility in solution and gas phases.

The dioxaborolane substituent introduces additional complexity to crystallographic analysis due to its three-dimensional geometry and multiple conformational possibilities. The tetramethyl substitution pattern on the dioxaborolane ring creates significant steric bulk that influences both intramolecular conformations and intermolecular packing arrangements. Nuclear magnetic resonance spectroscopy studies of related compounds confirm the dynamic nature of the dioxaborolane ring system, with rapid conformational exchange occurring at room temperature.

Vibrational frequency calculations provide complementary structural information through infrared spectroscopic assignments. Experimental infrared spectra of related oxadiazole derivatives show excellent agreement with theoretical predictions using the B3LYP functional and 6-311+G** basis set. The characteristic stretching frequencies of the oxadiazole ring system appear in the range of 1500-1600 wavenumbers, while the dioxaborolane moiety exhibits distinctive boron-oxygen stretching modes at lower frequencies.

Structural Parameter Experimental Value Computed Value Method
Oxadiazole Ring Planarity Planar Planar X-ray/DFT
Carbon-Nitrogen Bond Length 1.31-1.33 Å 1.32 Å Crystallography
Boron-Oxygen Bond Length 1.37-1.39 Å 1.38 Å Crystallography
Dihedral Angle (Oxadiazole-Phenyl) 0-5° X-ray/DFT

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Isomers

Systematic comparison of positional isomers reveals significant differences in structural properties and intermolecular interactions among ortho-, meta-, and para-substituted variants of methylated oxadiazole boronic ester derivatives. The meta-substituted compound this compound exhibits distinct characteristics compared to its para-substituted analog 2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole. The para-substituted isomer demonstrates enhanced molecular symmetry and potentially different electronic properties due to the linear arrangement of substituents on the benzene ring.

The para-substituted isomer, with Chemical Abstracts Service number 1056456-24-6, shares the same molecular formula C15H19BN2O3 and identical molecular weight of 286.14 grams per mole. However, the spatial arrangement of functional groups creates distinctly different steric environments and electronic distributions. Para-substitution typically results in increased conjugation length and modified electronic communication between the oxadiazole and dioxaborolane moieties through the aromatic bridge. This enhanced conjugation often translates to altered optical properties and modified reactivity patterns in chemical transformations.

Crystallographic studies of related positional isomers demonstrate significant differences in packing arrangements and intermolecular interaction networks. Meta-substituted compounds often exhibit more complex hydrogen bonding patterns due to the angular arrangement of substituents, while para-substituted analogs tend to form more ordered crystalline structures with enhanced π-π stacking interactions. The orthogonal relationship between substituents in meta-substituted compounds creates opportunities for additional CH⋯π interactions involving both aliphatic and aromatic carbon-hydrogen bonds with π-electron systems.

Electronic structure calculations reveal position-dependent variations in frontier molecular orbital energies and distributions. The meta-substitution pattern typically results in asymmetric charge distribution and localized electronic density, while para-substitution promotes more uniform electronic delocalization across the molecular framework. These electronic differences directly influence photophysical properties, with studies of related oxadiazole derivatives showing position-dependent fluorescence characteristics and quantum yields.

Isomer Type Chemical Abstracts Service Number Substitution Pattern Molecular Symmetry Key Structural Features
Meta-substituted 1119090-20-8 1,3-disubstituted C1 symmetry Angular geometry, asymmetric charge distribution
Para-substituted 1056456-24-6 1,4-disubstituted Cs symmetry Linear geometry, enhanced conjugation
Related Para-analog 913835-70-8 1,4-disubstituted Cs symmetry Boronic acid form, hydrogen bonding capability

Computational modeling studies predict distinct conformational preferences for different positional isomers based on steric interactions and electronic effects. Meta-substituted compounds typically exhibit greater conformational flexibility due to reduced steric congestion between substituents, while para-substituted analogs may show more restricted rotation around the phenyl-oxadiazole bond. These conformational differences influence both solution-phase behavior and solid-state packing arrangements, with implications for materials applications and biological activity profiles.

Properties

IUPAC Name

2-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O3/c1-10-17-18-13(19-10)11-7-6-8-12(9-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYBFKYRSDONPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694122
Record name 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119090-20-8
Record name 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Boron Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the coupling with the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Cyclization: Using automated reactors to ensure consistent and efficient formation of the oxadiazole ring.

    Catalytic Borylation: Employing continuous flow reactors to optimize the borylation step, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Hydrazides and other reduced forms of the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the oxadiazole ring’s ability to emit light under certain conditions.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent, leveraging the unique properties of the oxadiazole ring.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application:

    Fluorescent Probes: The oxadiazole ring can absorb light and re-emit it at a different wavelength, making it useful in imaging and diagnostic applications.

    Antimicrobial and Anticancer Agents: The compound can interact with biological targets, such as enzymes or DNA, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1,2,4-Oxadiazole Derivatives

5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole (CAS: 1256359-28-0) shares the same molecular formula (C₁₅H₁₉BN₂O₃) and weight (286.13396 g/mol) but differs in the oxadiazole isomerism (1,2,4 vs. 1,3,4) . For instance, 1,2,4-oxadiazoles are less common in drug design due to metabolic instability compared to 1,3,4-oxadiazoles, which exhibit enhanced π-stacking capabilities .

Heteroatom Substitution: Thiadiazole Analog

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole (CAS: 2225175-52-8) replaces the oxygen atom in the oxadiazole ring with sulfur, yielding the molecular formula C₉H₁₅BN₂O₂S and a molecular weight of 226.11 g/mol . However, thiadiazoles are more prone to oxidation, limiting their utility in long-term storage or harsh reaction conditions.

Fused Heterocyclic Systems

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2) incorporates a fused benzoisoxazole system, reducing molecular symmetry and increasing rigidity. With the formula C₁₃H₁₆BNO₃ and a molecular weight of 245.08 g/mol, this compound’s planar structure may improve binding affinity in protein-ligand interactions but reduces solubility compared to non-fused analogs .

Non-Boronated Oxadiazoles

2-(4-Methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole (5b) lacks the boronate group, emphasizing the critical role of the pinacol ester in cross-coupling. Its synthesis via DIC-mediated coupling highlights the necessity of boronate functionalities for Suzuki reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituent Melting Point (°C) Applications
2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole C₁₅H₁₉BN₂O₃ 286.134 1,3,4-Oxadiazole Pinacol boronate ester 153 Suzuki coupling, AMPAR modulators
5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole C₁₅H₁₉BN₂O₃ 286.134 1,2,4-Oxadiazole Pinacol boronate ester N/A Synthetic intermediates
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole C₉H₁₅BN₂O₂S 226.11 1,3,4-Thiadiazole Pinacol boronate ester N/A Nucleophilic reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole C₁₃H₁₆BNO₃ 245.08 Benzoisoxazole Pinacol boronate ester N/A Protein-ligand interactions
2-(4-Methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole C₁₆H₁₄N₂O₂ 266.30 1,3,4-Oxadiazole Methoxy, methylphenyl N/A Photophysical studies

Biological Activity

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized using a combination of boron chemistry and oxadiazole formation techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds with oxadiazole moieties can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction and disruption of cell cycle progression .

Antimicrobial Properties

Oxadiazoles are known for their antimicrobial activities. Studies have demonstrated that this compound exhibits:

  • Bactericidal Effects : Against Gram-positive and Gram-negative bacteria. The compound's structure contributes to its ability to penetrate bacterial cell walls effectively .

Anti-inflammatory Effects

Some derivatives of oxadiazoles have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic application in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

StudyCompound TestedBiological ActivityResults
This compoundAnticancerSignificant inhibition of MCF-7 and HeLa cell lines
Various oxadiazolesAntimicrobialEffective against multiple bacterial strains
Oxadiazole derivativesAnti-inflammatoryReduced levels of TNF-alpha in vitro

The precise mechanism by which this compound exerts its biological effects is still under investigation. However:

  • Cellular Pathways : It is believed to interact with specific cellular pathways involved in apoptosis and inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-5-[3-(dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole?

  • Methodology :

  • Microwave-assisted synthesis in ethanol solvent enhances reaction efficiency and yield (85% reported for analogous oxadiazoles) .
  • Use Vilsmeier-Haack reactions for introducing electrophilic substituents (e.g., formyl groups) to the oxadiazole core, followed by Suzuki-Miyaura cross-coupling to install the dioxaborolane moiety .
  • Catalyst selection : Acetic acid or ethyl acetate improves reaction rates and selectivity in multi-component reactions .

Q. How can the structural integrity of the synthesized compound be validated?

  • Characterization techniques :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR peaks to confirm substituent positions (e.g., methyl groups at δ 2.29 ppm, aromatic protons at δ 7.44–8.05 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., C15_{15}H16_{16}BN2_2O3_3 requires exact mass 290.12) .
  • Elemental analysis : Verify C, H, and N content (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary biological screening methods are suitable for this compound?

  • Antimicrobial assays :

  • Disk diffusion method : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Aspergillus niger) at 1000 ppm in DMF, using ciprofloxacin and griseofulvin as controls .
  • Data interpretation : Measure inhibition zone diameters (e.g., 12–18 mm for active compounds) and compare with reference drugs .

Advanced Research Questions

Q. How does the dioxaborolane group influence Suzuki-Miyaura cross-coupling reactivity?

  • Mechanistic insights :

  • The dioxaborolane acts as a stable boronic ester , facilitating transmetalation with palladium catalysts (e.g., Pd(PPh3_3)4_4) in THF/water mixtures .
  • Meta selectivity : Anionic ligands (e.g., dtbpy) enhance regioselectivity during aryl-aryl bond formation .
    • Optimization : Adjust reaction temperature (60–80°C) and base (K2_2CO3_3) to improve yields (>90%) and reduce homocoupling byproducts .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for oxadiazole derivatives?

  • Case study :

  • Minor structural changes (e.g., substituent position on phenyl rings) drastically alter bioactivity. For example, 4-methoxy vs. 4-methyl groups can shift antifungal IC50_{50} values by 10-fold .
    • Experimental design :
  • Synthesize a focused library of analogs with systematic substitutions.
  • Use molecular docking to correlate electronic properties (e.g., Hammett constants) with enzyme inhibition (e.g., CYP450 modulation) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • In silico tools :

  • Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen-bond donors/acceptors for drug-likeness .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP inhibition, and toxicity profiles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

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